(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid is an organic compound with a complex structure It is characterized by the presence of an ethoxybenzoyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid typically involves the following steps:
Formation of the Ethoxybenzoyl Chloride: This is achieved by reacting 2-ethoxybenzoic acid with thionyl chloride under reflux conditions.
Coupling Reaction: The ethoxybenzoyl chloride is then reacted with the amino acid derivative (2S)-3-methylbutanoic acid in the presence of a base such as triethylamine. This step forms the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the ethoxybenzoyl moiety, converting it to an alcohol.
Substitution: The aromatic ring in the ethoxybenzoyl group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of 2-ethoxybenzoic acid derivatives.
Reduction: Formation of 2-ethoxybenzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the ethoxybenzoyl group.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- May exhibit biological activity that could be harnessed for therapeutic purposes.
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in research for the development of novel catalysts or reagents.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxybenzoyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
(2S)-2-[(2-methoxybenzoyl)amino]-3-methylbutanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid: Contains a chlorine atom instead of an ethoxy group.
Uniqueness:
- The presence of the ethoxy group in (2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid can influence its chemical reactivity and physical properties, making it distinct from its analogs.
- The specific arrangement of functional groups can affect its interaction with biological targets, potentially leading to unique biological activities.
Properties
IUPAC Name |
(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-19-11-8-6-5-7-10(11)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRQXJDJAMCDTH-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)N[C@@H](C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.